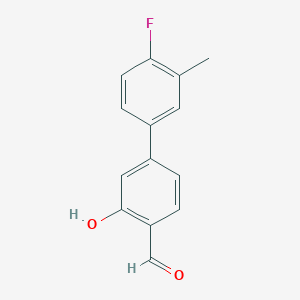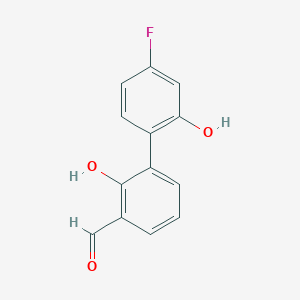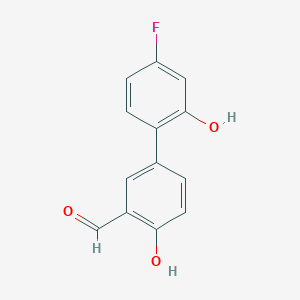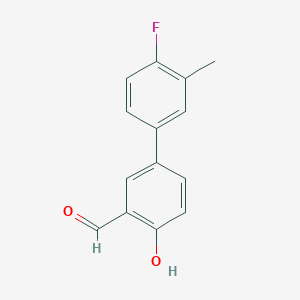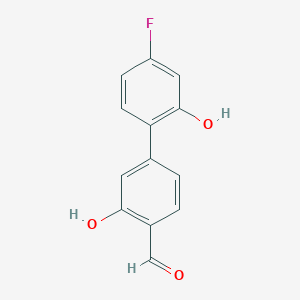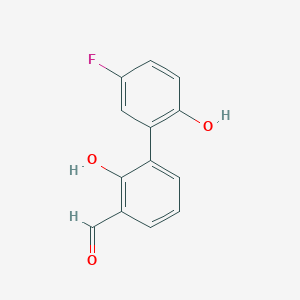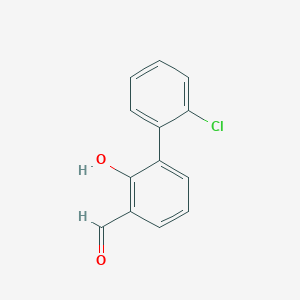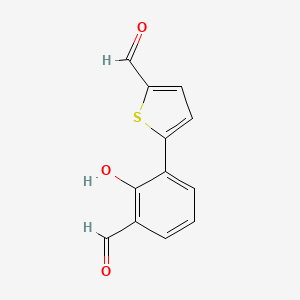
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
Descripción general
Descripción
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (6FTP) is a formylated phenol compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a versatile compound with a wide range of uses, from biochemistry to organic synthesis. 6FTP is a structurally unique compound that has the potential to be used in a variety of applications. In
Aplicaciones Científicas De Investigación
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst for the hydrolysis of esters, as a ligand in metal-catalyzed reactions, and as a precursor for the synthesis of other compounds. 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has also been studied for its potential applications in biochemistry and medicine, as it has been found to possess antifungal and antioxidant properties. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been studied for its potential to be used as a fluorescent probe for the detection of various biomolecules, such as proteins, DNA, and RNA.
Mecanismo De Acción
The mechanism of action of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% may act as a Lewis acid, which is a species that accepts electrons from other molecules. This would allow 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to interact with other molecules, such as biomolecules, and potentially alter their structure and function. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been found to possess antifungal and antioxidant properties, which may be due to its ability to interact with and disrupt the cell membrane of fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% have not been extensively studied. However, it has been found to possess antifungal and antioxidant properties, which may be due to its ability to interact with and disrupt the cell membrane of fungi. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been found to possess anti-inflammatory and anti-cancer properties, which may be due to its ability to interact with and disrupt the cell membrane of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments include its availability, its low cost, and its versatility. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is a structurally unique compound that can be used in a variety of applications. The limitations of using 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments include its potential for toxicity, as it has been found to possess antifungal and antioxidant properties. Additionally, 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is a structurally unique compound and its mechanism of action is not yet fully understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
For research on 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in biochemistry, medicine, and organic synthesis. Additionally, further research into the mechanism of action of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% could lead to a better understanding of its potential applications and limitations. Finally, further research into the synthesis of 6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% could lead to the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
6-(5-Formylthiophen-2-yl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the use of a Grignard reaction, an organometallic reaction, and a palladium-catalyzed reaction. The Grignard reaction is a chemical reaction between an organomagnesium compound and an electron-deficient species, such as a carbonyl compound. In the Grignard reaction, a Grignard reagent is reacted with a carbonyl compound to form an alcohol. The organometallic reaction is a reaction between an organometallic compound and an electron-deficient species, such as a carbonyl compound. In this reaction, an organometallic compound is reacted with a carbonyl compound to form an alcohol. The palladium-catalyzed reaction is a reaction between a palladium-based catalyst and an electron-deficient species, such as a carbonyl compound. In this reaction, a palladium-based catalyst is reacted with a carbonyl compound to form an alcohol.
Propiedades
IUPAC Name |
5-(3-formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-8-2-1-3-10(12(8)15)11-5-4-9(7-14)16-11/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNXRJJAMAOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(S2)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685117 | |
| Record name | 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261976-33-3 | |
| Record name | 5-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






